NC-182

DNA Intercalation B-form DNA Viscometry

Procure NC-182 for its unique DNA binding profile. This benzo[a]phenazine derivative intercalates B-form DNA, actively unwinds Z-DNA to B-form, and inhibits Topo II. Unlike standard intercalators, its biphasic DNA interaction and triplex stabilization are ideal for advanced DNA topology and MDR research.

Molecular Formula C24H24N4O5
Molecular Weight 448.5 g/mol
CAS No. 106224-67-3
Cat. No. B609488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNC-182
CAS106224-67-3
SynonymsNC182;  NC 182;  NC-182
Molecular FormulaC24H24N4O5
Molecular Weight448.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H24N4O5/c1-28(2)10-9-25-23(30)19-21-20(13-7-5-6-8-14(13)22(19)29)26-17-12-18(32-3)15(24(31)33-4)11-16(17)27-21/h5-8,11-12,29H,9-10H2,1-4H3,(H,25,30)
InChIKeyDGSXFRJEHFETBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NC-182 (CAS 106224-67-3): Product Profile and Chemical Identity


NC-182 is a benzo[a]phenazine derivative that functions as a DNA intercalator and topoisomerase II (Topo II) inhibitor [1]. Its systematic name is methyl 6-{[2-(dimethylamino)ethyl]carbamoyl}-10-methoxy-5-oxo-5,7-dihydrobenzo[a]phenazine-9-carboxylate, with a molecular formula of C24H24N4O5 and a molecular weight of 448.47 g/mol [2]. The compound exhibits a preference for intercalating into B-form DNA and has been shown to promote the unwinding of Z-form DNA to the B-form [1]. NC-182 is recognized as a novel antitumor agent with activity against multidrug-resistant and sensitive tumors [1].

Why NC-182 (CAS 106224-67-3) Cannot Be Readily Substituted by Other DNA Intercalators or Topo II Inhibitors


The biological activity of NC-182 is defined by a specific combination of molecular recognition events that are not shared across all DNA-binding or topoisomerase-targeting agents. Direct comparative studies reveal that NC-182 possesses a unique biphasic interaction with B-DNA, distinct from the binding modes of classic intercalators like daunomycin and minor-groove binders like distamycin [1]. Furthermore, its ability to stabilize both duplex and triplex DNA structures, and to actively convert Z-DNA to B-DNA, are not universal features of its chemical class [1]. These unique biophysical properties, which are quantitatively described below, dictate that simple substitution with another benzo[a]phenazine derivative or a common Topo II inhibitor will not reproduce the precise molecular fingerprint of NC-182, potentially leading to divergent experimental outcomes.

Quantitative Differentiation Guide for NC-182 (CAS 106224-67-3) Procurement


NC-182 Exhibits a Biphasic DNA Intercalation Profile Distinct from Daunomycin and Distamycin

In direct comparative viscometric titrations with calf thymus DNA, NC-182 displays a biphasic change in relative viscosity that is not observed with the classic intercalator daunomycin or the minor-groove binder distamycin [1]. At low drug-to-DNA molar ratios (r), NC-182 increases solution viscosity, indicative of intercalation and helix stiffening. At higher r values (r > ~0.08), the viscosity plateaus and then decreases, suggesting a secondary binding mode that promotes DNA bending or aggregation, a behavior absent in the comparator molecules [1].

DNA Intercalation B-form DNA Viscometry

NC-182 Thermally Stabilizes DNA Duplexes More Effectively Than Distamycin

Ultraviolet (UV) melting experiments demonstrate that NC-182 intercalation significantly increases the thermal stability of the DNA double helix. At a drug-to-DNA molar ratio (r) of 0.1, NC-182 elevates the melting temperature (Tm) of calf thymus DNA by approximately 12°C [1]. This stabilization is more pronounced than that induced by the minor-groove binder distamycin under comparable conditions, which increases the Tm by a smaller margin [1].

DNA Melting Temperature Thermal Stability Spectroscopy

NC-182 Uniquely Stabilizes a DNA Triplex Structure, a Property Not Shared by All Intercalators

Circular dichroism (CD) and UV melting studies with poly(dA)·2poly(dT) triplex DNA reveal that NC-182 intercalates into and thermally stabilizes the triplex structure. At a drug-to-DNA molar ratio (r) of 0.06, the melting curves of the triplex and the underlying duplex structures coincide, indicating a stabilization of the triplex to a Tm value close to that of the duplex [1]. This property is not a universal characteristic of DNA intercalators and represents a specific structural recognition capability of NC-182.

Triplex DNA Nucleic Acid Structures Antigene Therapy

NC-182 is a Structurally Defined Topoisomerase II Inhibitor in the Fused Aryl Phenazine Class

As a member of the fused aryl phenazine class, NC-182 has been characterized as a topoisomerase II (Topo II) inhibitor [1]. This class of compounds is known to intercalate between DNA base pairs and inhibit the catalytic activity of Topo II enzymes, leading to the stabilization of cleavable complexes and induction of DNA damage [1]. The structural basis for this activity is supported by studies on related benzo[a]phenazine derivatives, which show that the presence of an alkylamino side chain is critical for dual Topo I/II inhibition [2].

Topoisomerase II Enzyme Inhibition Chemotherapy

Optimal Research and Development Applications for NC-182 (CAS 106224-67-3) Based on Evidence


Investigating Non-Canonical DNA Structure Dynamics and Drug-DNA Interactions

NC-182 is ideally suited for biophysical studies of DNA polymorphism. Its ability to stabilize B-DNA, promote Z-to-B transitions, and uniquely stabilize triplex DNA [1] makes it a valuable tool for researchers studying DNA topology, the role of non-canonical DNA structures in gene regulation, and the mechanisms of DNA-targeting drugs. Experiments that require a complex, concentration-dependent interaction with DNA would benefit from using NC-182 over simpler intercalators.

Probing Topoisomerase II-Mediated DNA Damage and Repair Pathways

As a validated member of the topoisomerase II inhibitor class [1], NC-182 is appropriate for cellular and biochemical assays focused on Topo II function. It can be used to induce Topo II-dependent DNA damage, study the resulting DNA damage response (DDR), and investigate mechanisms of resistance to Topo II poisons. Its distinct chemical scaffold offers an alternative to classic inhibitors like etoposide or doxorubicin for mechanism-of-action studies.

Preclinical Evaluation in Multidrug-Resistant (MDR) Cancer Models

The primary literature indicates that NC-182 was developed as a novel antitumor agent with activity against both multidrug-resistant and sensitive tumors [2]. This property, likely stemming from its unique DNA-binding and Topo II inhibition profile, makes NC-182 a relevant compound for in vitro and in vivo studies aimed at overcoming MDR, a major obstacle in oncology. Researchers can use NC-182 to explore therapeutic strategies that bypass common resistance mechanisms.

Technical Documentation Hub

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